molecular formula C18H17Cl2NO B4230606 2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide

2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide

Cat. No.: B4230606
M. Wt: 334.2 g/mol
InChI Key: LOYUFJCQRNVACI-UHFFFAOYSA-N
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Description

2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is a synthetic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a phenyl group, as well as an amide linkage to a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of a phenyl-substituted cyclopropane derivative with a chlorinating agent to introduce the dichloro functionality. The resulting intermediate is then reacted with an appropriate amine, such as 2-phenylethylamine, under amide-forming conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: The chlorine atoms on the cyclopropane ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated derivatives or amines.

Scientific Research Applications

2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and phenyl groups can engage in hydrophobic interactions, while the amide linkage may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylfentanyl: Another cyclopropane carboxamide with a similar structure but different substituents.

    2,2-difluorofentanyl: A compound with fluorine atoms instead of chlorine, leading to different chemical properties.

    3-methylcrotonylfentanyl: A structurally related compound with a methyl group on the cyclopropane ring.

Uniqueness

2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a phenyl group on the cyclopropane ring, along with the 2-phenylethyl amide linkage, distinguishes it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

2,2-dichloro-3-phenyl-N-(2-phenylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-18(20)15(14-9-5-2-6-10-14)16(18)17(22)21-12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUFJCQRNVACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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